A Technical Guide to the Physical Properties of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC)
A Technical Guide to the Physical Properties of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a prevalent glycerophospholipid and a key constituent of eukaryotic cell membranes.[1] As a mixed-chain phospholipid, featuring a saturated palmitic acid and an unsaturated oleic acid, POPC plays a crucial role in maintaining membrane fluidity and structure.[2] Its biophysical characteristics make it an essential component in the study of model biological membranes, liposomal drug delivery systems, and the function of membrane-embedded proteins.[2][3][4] This technical guide provides an in-depth overview of the core physical properties of POPC, detailed experimental methodologies for their determination, and its role in cellular signaling.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of POPC are summarized below, providing a quantitative basis for its application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C42H82NO8P | [5][6][7][8] |
| Molecular Weight | 760.08 g/mol | [5][6][7][8] |
| Appearance | White to off-white powder/solid | [4][6] |
| Phase Transition Temperature (Tm) | -2 °C | [2] |
| Area per Lipid | ~64.3 Ų to 70.5 Ų | [5][7] |
Solubility Characteristics
POPC is an amphiphilic molecule, with a hydrophilic phosphocholine headgroup and hydrophobic acyl chains.[9] Its solubility is therefore dependent on the polarity of the solvent.
| Solvent | Solubility | Notes |
| Chloroform | Soluble (e.g., 20 mg/mL) | A common solvent for creating lipid films.[4] |
| Ethanol | Soluble (e.g., 25 mg/mL) | Often used in the preparation of liposomes.[3] |
| Water | Insoluble | Forms lipid bilayers (liposomes) in aqueous solutions. |
Experimental Protocols
The accurate determination of the physical properties of POPC relies on established biophysical techniques. Below are detailed methodologies for key experimental procedures.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled.[1] This method is highly sensitive for observing the phase transitions of lipids.[8]
Methodology:
-
Sample Preparation: A known amount of POPC is hydrated in a buffer solution to form multilamellar vesicles (MLVs). This suspension is then hermetically sealed in a sample pan. A reference pan containing only the buffer is also prepared.
-
Instrumentation: The sample and reference pans are placed in the DSC instrument.
-
Thermal Program: The temperature of the instrument is scanned over a range that includes the expected phase transition of POPC (e.g., from -20 °C to 20 °C) at a constant rate (e.g., 0.5 °C/min).[1]
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The phase transition from the gel phase to the liquid-crystalline phase is observed as an endothermic peak in the DSC thermogram. The temperature at the peak of this endotherm is taken as the phase transition temperature (Tm).
Caption: Workflow for determining the phase transition temperature of POPC using DSC.
Measurement of Area per Lipid by Small-Angle Scattering Techniques
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for determining the structural parameters of lipid bilayers, including the area per lipid molecule.[7]
Methodology:
-
Sample Preparation: Unilamellar vesicles (liposomes) of POPC are prepared in an aqueous buffer.
-
Scattering Experiment: A collimated beam of X-rays or neutrons is passed through the liposome suspension. The scattered radiation is detected at small angles.
-
Data Analysis: The scattering data is used to generate an electron density or neutron scattering length density profile of the lipid bilayer. From this profile, the bilayer thickness can be determined.
-
Calculation of Area per Lipid: The area per lipid (A_L) can be calculated from the bilayer thickness and the volume of the lipid molecule, which can be determined from densitometry measurements.[7]
Caption: General workflow for measuring the area per lipid of POPC using small-angle scattering.
Qualitative Solubility Testing
A straightforward method to determine the solubility of POPC in various solvents.
Methodology:
-
Preparation: A small, known amount of POPC powder is placed into separate test tubes.
-
Solvent Addition: A specific volume of the solvent to be tested (e.g., chloroform, ethanol, water) is added to each test tube.
-
Mixing: The tubes are agitated (e.g., vortexed) to facilitate dissolution.
-
Observation: The mixture is observed for clarity. A clear solution indicates solubility, while a cloudy suspension or the presence of undissolved solid indicates insolubility. For lipids, a translucent spot left on filter paper after the solvent evaporates can also indicate solubility.[6]
Role in Cellular Signaling: The Lipid Raft Platform
POPC is a fundamental component of the liquid-disordered phase of cellular membranes. While not typically a direct signaling molecule itself, it plays a critical contextual role in signal transduction by forming the environment for specialized microdomains known as lipid rafts.[10][11]
Lipid rafts are dynamic, ordered membrane domains enriched in cholesterol and sphingolipids.[10][12][13] They function as platforms that concentrate or segregate signaling proteins, thereby modulating the efficiency and specificity of signal transduction pathways.[10][13] POPC, being a major component of the surrounding non-raft membrane, influences the formation, stability, and dynamics of these rafts.
Furthermore, studies have indicated a more direct role for POPC in neuronal function. For instance, it has been shown to enhance long-term depression (LTD), a form of synaptic plasticity crucial for learning and memory, in the hippocampus.[14]
Caption: Conceptual diagram of a lipid raft as a signaling platform within a POPC-rich membrane.
Conclusion
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is a phospholipid of significant interest in membrane biophysics and drug delivery. Its well-characterized physical properties, including a low phase transition temperature and a specific molecular area, contribute to the fluid and dynamic nature of biological membranes. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of POPC and other lipid systems. A thorough understanding of these properties is paramount for researchers and professionals aiming to rationally design lipid-based technologies and to further unravel the complexities of membrane-associated biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-Oleoyl-2-palmitoyl-sn-glycero-3-PC [myskinrecipes.com]
- 5. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iunajaf.edu.iq [iunajaf.edu.iq]
- 7. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lipid raft - Wikipedia [en.wikipedia.org]
- 11. iccs-meeting.org [iccs-meeting.org]
- 12. Lipid rafts in neuronal signaling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid rafts: signaling and sorting platforms of cells and their roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
